molecular formula C8H6Br2O2 B11950376 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone CAS No. 87405-27-4

2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone

Cat. No.: B11950376
CAS No.: 87405-27-4
M. Wt: 293.94 g/mol
InChI Key: LAGROTQXGYXIRW-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone: is an organic compound with the molecular formula C8H6Br2O2 . It belongs to the class of benzoquinones, which are known for their distinctive quinone structure. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to the benzoquinone core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone typically involves the bromination of 3,5-dimethyl-1,4-benzoquinone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_8\text{H}_8\text{O}_2 + 2\text{Br}_2 \rightarrow \text{C}_8\text{H}_6\text{Br}_2\text{O}_2 + 2\text{HBr} ]

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to the corresponding hydroquinone derivative using reducing agents like sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of dibromoquinone derivatives.

    Reduction: Formation of dibromohydroquinone.

    Substitution: Formation of substituted benzoquinone derivatives.

Scientific Research Applications

2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. It interacts with various molecular targets, including enzymes and proteins, by altering their redox state. This can lead to changes in cellular processes and pathways, contributing to its biological activities.

Comparison with Similar Compounds

  • 2,6-Dichloro-3,5-dimethyl-1,4-benzoquinone
  • 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone
  • 2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone

Comparison: 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone is unique due to the specific positioning of the bromine and methyl groups on the benzoquinone core. This structural arrangement influences its reactivity and properties. Compared to its analogs, it may exhibit different redox potentials and biological activities, making it a valuable compound for specific research applications.

Properties

CAS No.

87405-27-4

Molecular Formula

C8H6Br2O2

Molecular Weight

293.94 g/mol

IUPAC Name

2,6-dibromo-3,5-dimethylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H6Br2O2/c1-3-5(9)8(12)6(10)4(2)7(3)11/h1-2H3

InChI Key

LAGROTQXGYXIRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)Br)Br

Origin of Product

United States

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